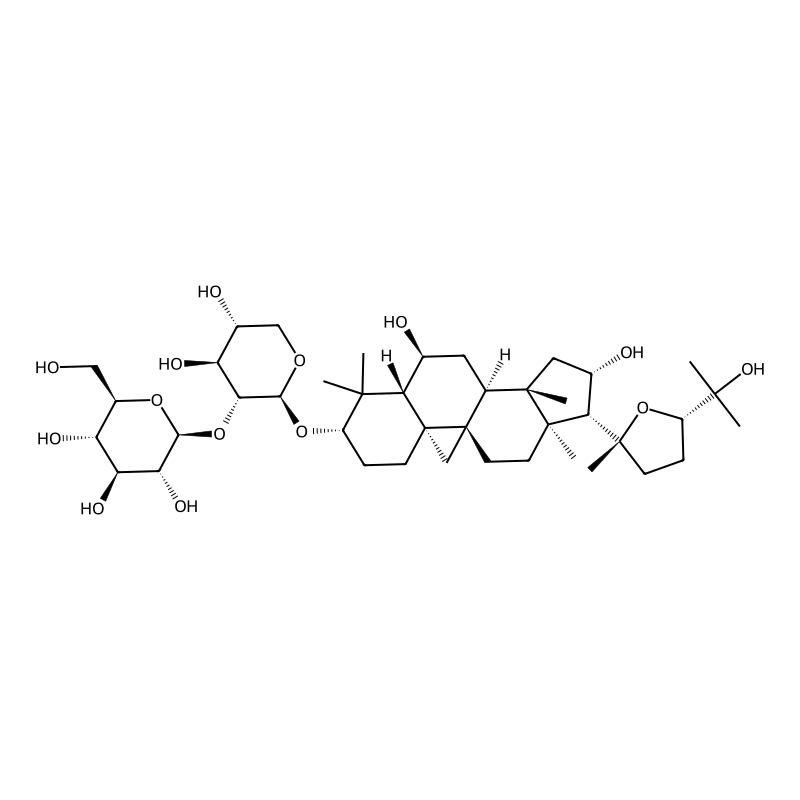

Astragaloside III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Astragaloside III biosynthesis pathway optimization

Astragaloside III Biosynthesis Pathway

The biosynthetic pathway for astragalosides in Astragalus membranaceus has been fully elucidated only recently. It begins with the universal triterpenoid precursor and proceeds through a series of specific modifications to form AG III.

The core pathway can be summarized in the following diagram, which illustrates the key precursors, enzymes, and intermediates:

This diagram shows the key enzymatic steps from 2,3-oxidosqualene to this compound, highlighting cyclization, oxidation, and glycosylation phases.

A triterpenoid biosynthetic gene cluster (BGC) in the A. membranaceus genome governs this pathway [1]. The process involves three cytochrome P450s and one 2-oxoglutarate-dependent dioxygenase for oxidation and epoxidation, followed by glycosylation via specific glycosyltransferases (GTs) [1]. Key biochemically characterized enzymes include [2] [1]:

- AmCAS1: A cycloartenol synthase that catalyzes the initial cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step.

- AmUGT15: Catalyzes 3-O-xylosylation.

- AmUGT13: Catalyzes 25-O-glucosylation or xylosylation.

Optimization Strategies and Quantitative Data

Several metabolic engineering and elicitation strategies have been proven to enhance the production of AG III and other astragalosides. The quantitative outcomes of these approaches are summarized in the table below.

Table 1: Strategies for Enhancing this compound Production

| Strategy | Specific Method | Key Findings for AG III / Astragalosides | Key Genes Up-regulated | Reference |

|---|---|---|---|---|

| Transcription Factor (TF) Overexpression | Heterologous expression of maize LC and Arabidopsis PAP1 TF in hairy roots. | ~1.8 to 3.2-fold increase in AG III. Co-expression of PAP1 with LC was particularly effective for AG III accumulation. | AmHMGR1, AmHMGR2, AmHMGR3, AmSS, AmCAS |

[3] |

| Elicitation (UV-B Radiation) | Treatment of hairy root cultures with UV-B light (9 W/m² for 2 hours). | Significant promotion of total astragaloside accumulation. AG III was one of the six main derivatives monitored. | HMGR, CAS, SS, β-AS |

[4] |

| Heterologous Reconstruction | Reconstitution of the complete astragaloside pathway in Nicotiana benthamiana. | Successful production of astragaloside IV, demonstrating the potential for industrial production in a heterologous host. | Full pathway genes (CAS, P450s, 2-ODD, UGTs) |

[1] |

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in this guide, which can be adapted for further research.

1. Protocol for Hairy Root Transformation and TF Overexpression [3]

This protocol is used to generate transgenic hairy root lines for metabolic engineering.

- Plant Material: Sterilize seeds of Astragalus membranaceus and germinate on Murashige and Skoog (MS) medium.

- Vector Construction: Clone the genes of interest (e.g.,

AtPAP1,ZmLC) into a plant binary vector under a strong constitutive promoter like CaMV 35S. - Transformation: Infect explants (e.g., leaf discs, hypocotyls) with Agrobacterium rhizogenes carrying the constructed vector. Co-cultivate for 2-3 days.

- Selection and Induction: Transfer explants to antibiotic-containing MS medium (e.g., cefotaxime to eliminate bacteria, kanamycin for selection of transformed roots) without phytohormones. Hairy roots will emerge from infection sites.

- Line Establishment: Excise independent hairy root lines and transfer to fresh liquid MS medium for culture in the dark at 25°C with shaking.

- Confirmation:

- Molecular: Confirm gene integration by PCR and transgene expression by qRT-PCR.

- Metabolite Analysis: Harvest roots, dry, and powder them. Extract saponins with methanol. Analyze AG III content by HPLC using authentic standards.

2. Protocol for UV-B Elicitation in Hairy Root Cultures [4]

This protocol uses abiotic stress to stimulate the native biosynthetic pathway.

- Culture Preparation: Use a high-productive hairy root line (e.g., AMHRL VI). Maintain roots in liquid MS medium on an orbital shaker (e.g., 100 rpm) at 25°C in the dark.

- Culture Age Optimization: Determine the optimal harvest point, typically during the late exponential or early stationary phase (e.g., day 34-38 of the culture cycle), as metabolic response to elicitation is highly growth-stage dependent.

- UV-B Treatment:

- Equipment: Use UV-B lamps (e.g., peak emission at 312 nm).

- Dosage Optimization: Expose hairy roots to a optimized dose, such as 9 W/m² for 2 hours.

- Post-Treatment Incubation: After irradiation, return the cultures to standard growth conditions for a set period (e.g., 2-5 days) to allow for metabolite accumulation.

- Analysis:

- Metabolite: Analyze AG content via HPLC as described above.

- Gene Expression: Analyze transcriptional levels of biosynthetic genes (e.g.,

HMGR,CAS) via qRT-PCR from root RNA extracts.

3. Protocol for Key Gene Expression Analysis (qRT-PCR) [3] [4]

This is a standard method to validate the molecular impact of interventions.

- RNA Extraction: Grind ~100 mg of frozen hairy root tissue in liquid nitrogen. Extract total RNA using a commercial kit (e.g., TRIzol reagent).

- DNase Treatment and cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) primers.

- Quantitative PCR:

- Primer Design: Design gene-specific primers for target genes (e.g.,

AmHMGR,AmCAS) and reference genes (e.g.,Actin,Ubiquitin). - Reaction Setup: Prepare a mix containing cDNA template, primers, and SYBR Green PCR master mix.

- Run Cycling Conditions: Use a standard two-step thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min) on a real-time PCR instrument.

- Data Analysis: Calculate relative gene expression using the comparative 2^–ΔΔCT method, normalizing to the reference gene.

- Primer Design: Design gene-specific primers for target genes (e.g.,

Future Perspectives and Conclusion

The field is moving toward systems-level optimization. The recent elucidation of the astragaloside biosynthetic gene cluster (BGC) provides a holistic view for targeted engineering [1]. Future work will likely focus on:

- Advanced Chassis Engineering: Optimizing the heterologous production in systems like yeast or N. benthamiana for scalable manufacturing [1].

- Enzyme Engineering: Using AI and structure-based design to improve the catalytic efficiency and specificity of key enzymes like P450s and UGTs [5].

- Synthetic Biology Approaches: Assembling the entire pathway in a microbial host for a more controlled and sustainable production platform [1].

References

- 1. Total biosynthesis of the medicinal triterpenoid saponin astragalosides [colab.ws]

- 2. Functional characterization of a cycloartenol synthase and ... [sciencedirect.com]

- 3. Heterologous Expression of Three Transcription Factors Differently... [pmc.ncbi.nlm.nih.gov]

- 4. UV elicitation for promoting astragaloside production in ... [sciencedirect.com]

- 5. Artificial intelligence in the discovery and modification of biological... [maxapress.com]

Comprehensive Technical Analysis of Astragaloside III: Immunomodulatory Mechanisms and Therapeutic Potential

Introduction and Chemical Background

Astragaloside III (AS-III) is a triterpenoid saponin compound derived from the traditional Chinese medicinal plant Astragalus mongholicus Bunge (AM), a herb known for its immunomodulatory properties and classified as a "medicine food homology" plant with extensive history in traditional medicine [1]. AS-III represents one of the most bioactive components isolated from Astragalus species, demonstrating significant potential as an immunomodulatory agent with multiple mechanisms of action. While various Astragaloside compounds (I, II, IV, and VII) have been studied for their immune-enhancing properties, AS-III has recently emerged as a compound of particular interest due to its potent immunorestorative capabilities and multifaceted effects on both innate and adaptive immune responses [2] [3].

The growing interest in AS-III aligns with increasing attention on natural products as sources of potential immunotherapeutic agents, particularly for combating immunosuppression associated with chemotherapy and for enhancing anti-tumor immunity. Unlike broad-spectrum immunostimulants that may cause excessive inflammation, AS-III appears to exert targeted immunomodulation through specific molecular pathways, making it an attractive candidate for drug development [1]. This technical review comprehensively examines the mechanisms of action of AS-III based on current experimental evidence, with particular emphasis on its signaling pathways, molecular targets, and potential therapeutic applications.

Table: Chemical and Pharmacological Profile of this compound

| Parameter | Specification |

|---|---|

| Source | Astragalus mongholicus Bunge (Astragali Radix) |

| Chemical Classification | Triterpenoid saponin |

| Molecular Weight | Not specified in sources |

| Purity Available | >98% for experimental use |

| Key Pharmacological Activities | Immunomodulation, Anti-tumor, Anti-immunosuppressive |

| Solubility | DMSO (experimental stock solutions) |

Immunomodulatory Mechanisms of Action

Attenuation of Immunosuppression via HIF-1α/PDHK-1 Pathway

AS-III demonstrates a remarkable ability to counteract immunosuppression induced by chemotherapeutic agents, particularly cyclophosphamide (CTX). Through integrated network pharmacology analysis and experimental validation, researchers have identified that AS-III exerts its immunorestorative effects primarily through regulation of cellular energy metabolism and the HIF-1α/PDHK-1 signaling pathway [1]. Network pharmacology studies revealed 105 common targets between AS-III and immunosuppression, with key targets including LDHA, AKT1, and HIF1A [1]. These targets are predominantly involved in glucose metabolism-related pathways such as regulation of lipolysis in adipocytes, carbohydrate digestion and absorption, cGMP-PKG signaling pathway, central carbon metabolism in cancer, and the HIF-1 pathway.

In CTX-induced immunosuppressive mouse models, AS-III administration demonstrated significant protective effects against body weight reduction, improved immune organ indices (spleen and thymus), and normalized hematological parameters [1]. At the molecular level, AS-III was shown to modulate the HIF-1α/PDHK-1 pathway, resulting in reduced lactate production and restoration of ATP levels in immune cells. This metabolic reprogramming is crucial for restoring immune function in immunosuppressed conditions. In hypoxic conditions mimicking the tumor microenvironment, AS-III effectively reduced the release of pro-inflammatory mediators including NO, TNF-α, and IL-1β, while simultaneously decreasing the expression of metabolic enzymes PDHK-1, LDH, HK, PK, and GLUT-1 [1]. These findings were further validated using specific inhibitors and agonists, confirming that AS-III attenuates immunosuppressive states specifically through systematic modulation of the HIF-1α/PDHK-1 pathway.

Macrophage Polarization and Tumor-Associated Macrophage Reprogramming

AS-III demonstrates a remarkable capacity to modulate macrophage polarization and function, particularly in the context of tumor microenvironment regulation. Research has revealed that AS-III effectively inhibits M2 polarization of tumor-associated macrophages (TAMs) while promoting their differentiation toward the M1 phenotype [4] [5]. This reprogramming is mediated through inhibition of the MAPK signaling pathway, specifically through reducing phosphorylation of key MAPK components including ERK, JNK, and p38 [4]. The significance of this macrophage phenotype switching is substantial, as M1 macrophages possess antitumor functions while M2 macrophages typically promote tumor progression and exhibit anti-inflammatory activities.

The effect of AS-III on macrophage polarization produces profound consequences in the tumor microenvironment. Through repression of M2 TAMs, AS-III effectively suppresses tumor metastasis, inhibits angiogenesis, and induces apoptosis in lung cancer models [4]. Further investigation revealed that the tumor inhibitory effects of AS-III are mediated through the Akt/mTOR signaling pathway [4]. This dual modulation of both MAPK signaling in macrophages and Akt/mTOR signaling in tumor cells positions AS-III as a promising candidate for cancer immunotherapy. The compound's ability to modify the tumor immune microenvironment by reprogramming TAMs represents a novel approach to tumor immunotherapy that leverages the body's innate immune system to combat cancer progression.

Table: Effects of this compound on Macrophage Polarization and Function

| Parameter | Effect of AS-III | Experimental Model |

|---|---|---|

| M1 Marker (CD86) Expression | Increased | THP-1 and RAW264.7 cells |

| M2 Marker (CD206) Expression | Decreased | THP-1 and RAW264.7 cells |

| M1-associated Cytokines (TNF-α, IL-1β) | Upregulated | THP-1 and RAW264.7 cells |

| M2-associated Markers (Arg-1, TGF-β) | Downregulated | THP-1 and RAW264.7 cells |

| MAPK Signaling (p-ERK, p-JNK, p-p38) | Inhibited | THP-1 and RAW264.7 cells |

| Tumor Metastasis | Suppressed | Lewis lung cancer mouse model |

| Angiogenesis (VEGFA, CD31) | Inhibited | Lewis lung cancer mouse model |

Natural Killer Cell Activation and Enhanced Anti-Tumor Response

AS-III demonstrates a significant capacity to enhance the anti-tumor activity of Natural Killer (NK) cells, which play a crucial role in innate immunity against cancer. Experimental evidence indicates that AS-III effectively elevates the expression of key activating receptors on NK cells, including NKG2D and Fas, while simultaneously increasing interferon-γ (IFN-γ) production [2] [3]. These changes result in substantially enhanced tumor-killing capability of NK cells. The molecular mechanism underlying increased IFN-γ production involves AS-III-mediated upregulation of the transcription factor T-bet, a master regulator of IFN-γ expression in NK cells [3].

In both cell co-culture assays and CT26 colon carcinoma-bearing mouse models, AS-III treatment demonstrated substantial tumor growth inhibition by increasing the infiltration of NK cells into tumor tissues and upregulating the antitumor response of NK cells [2]. This enhanced immune surveillance and elimination of tumor cells highlights the potential of AS-III as an immunotherapeutic agent, particularly for cancers with known NK cell sensitivity. The effect of AS-III on NK cell function represents a distinct mechanism from its impact on macrophage polarization, suggesting that AS-III employs multiple complementary pathways to enhance anti-tumor immunity. This multifaceted immunomodulatory profile positions AS-III as a promising candidate for combination therapies with conventional cancer treatments.

Direct Antitumor Effects and Apoptosis Induction

Beyond its immunomodulatory properties, AS-III demonstrates direct antitumor effects through induction of apoptosis in cancer cells. In non-small cell lung cancer (NSCLC) models, AS-III treatment significantly inhibited proliferation and promoted apoptosis in A549 and H460 cell lines [6]. Quantitative proteomic analysis of AS-III-treated A549 cells revealed that the compound modulates functional signaling pathways associated with apoptosis and metabolism, with particular impact on annexin A1 (ANXA1) expression [6]. This reduction in ANXA1, a protein frequently overexpressed in cancers and associated with poor prognosis, represents a key mechanism in AS-III's direct antitumor activity.

At the molecular level, AS-III promotes apoptosis through multiple interconnected pathways. Treatment with AS-III resulted in increased levels of cleaved caspase-3 and PARP1, hallmark indicators of apoptotic pathway activation [6]. Additionally, AS-III treatment significantly decreased the LC3-I/LC3-II ratio, suggesting potential effects on autophagic processes [6]. Further mechanistic investigations revealed that AS-III promotes NSCLC apoptosis by downregulating phosphorylation of P38, JNK, and AKT, while simultaneously inhibiting expression of the anti-apoptotic protein Bcl-2 and upregulating expression of the pro-apoptotic protein Bax [6]. These multipronged effects on apoptotic signaling networks indicate that AS-III induces programmed cell death in cancer cells through coordinated modulation of several critical pathways, providing a strong mechanistic foundation for its observed antitumor efficacy.

Table: Direct Antitumor Effects of this compound on Cancer Cells

| Parameter | Effect of AS-III | Experimental Model |

|---|---|---|

| Cell Proliferation | Significant inhibition | A549 and H460 NSCLC cells |

| Apoptosis Rate | Marked increase | A549 and H460 NSCLC cells |

| ANXA1 Expression | Downregulated | A549 and H460 NSCLC cells |

| Cleaved Caspase-3 | Upregulated | A549 and H460 NSCLC cells |

| Cleaved PARP1 | Upregulated | A549 and H460 NSCLC cells |

| Bcl-2 Expression | Downregulated | A549 and H460 NSCLC cells |

| Bax Expression | Upregulated | A549 and H460 NSCLC cells |

| P38, JNK, AKT Phosphorylation | Inhibited | A549 and H460 NSCLC cells |

Experimental Protocols and Methodologies

In Vitro Experimental Approaches

The investigation of AS-III's mechanisms of action has employed a range of sophisticated in vitro methodologies across multiple studies. For immunological studies, macrophage cell lines (particularly RAW264.7 and THP-1) have been extensively utilized to examine effects on macrophage polarization and function [1] [4]. These cells are typically cultured in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂. For polarization studies, macrophages are induced to transform into M0, M1, and M2 phenotypes using specific cytokine cocktails, with M1 polarization typically induced by LPS and IFN-γ, while M2 polarization is induced by IL-4 and IL-13 [4].

NK cell functional assays have been conducted using spleenocytes isolated from mice or isolated NK cells cultured in RPMI-1640 medium supplemented with IL-2 (2 ng/ml) and IL-12 (20 ng/ml) to maintain NK cell viability and function [2] [3]. AS-III is typically added at concentrations ranging from 4 nM to 40 nM for 48 hours before functional assessments. For tumor cell co-culture assays, CT26 colon carcinoma cells are labeled with CFSE and co-cultured with AS-III-stimulated spleenocytes or isolated NK cells at effector-to-target (E:T) ratios of 1:1 for 6 hours, after which tumor cell killing is assessed [3].

Antitumor activity assessments employ various human cancer cell lines, including A549 and NCI-H460 for NSCLC models and other cell lines specific to cancer types under investigation [6]. Cells are typically treated with different concentrations of AS-III (ranging from 25-400 μmol/L) for 24 hours, followed by assessment of viability, proliferation, and apoptosis. Cell viability is commonly measured using CCK-8 assays, while proliferation is assessed via EdU incorporation assays [6]. Apoptosis is typically quantified using flow cytometry with Annexin V/PI staining, and molecular mechanisms are investigated through western blotting and quantitative proteomic analysis [6].

In Vivo Experimental Models

The efficacy and mechanisms of AS-III have been validated in several in vivo models, each designed to address specific research questions. For immunosuppression studies, a CTX-induced immunosuppression mouse model is commonly employed [1]. In this model, mice are injected intraperitoneally with CTX (typically 80 mg/kg) for three consecutive days to induce immunosuppression, followed by AS-III administration at various doses (e.g., 10, 20, or 40 mg/kg) for a specified treatment period. Immunosuppression is confirmed by reductions in body weight, immune organ indices (spleen and thymus), and hematological parameters, while restoration of these parameters indicates recovery of immune function.

For antitumor efficacy studies, both subcutaneous xenograft models and syngeneic tumor models have been utilized [4] [2]. In subcutaneous xenograft models, human cancer cells (e.g., A549 for lung cancer) are implanted into immunodeficient mice, while syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice or Lewis lung cancer in C57BL/6 mice) are used in immunocompetent hosts to evaluate interactions with the immune system [4] [2]. Tumor volume and weight are monitored regularly, and at study endpoint, tumors are collected for analysis of apoptosis (TUNEL staining), immunohistochemistry (e.g., CD31 for angiogenesis, Ki-67 for proliferation, F4/80 and CD68 for macrophage infiltration), and protein expression (western blotting or immunofluorescence) [4].

Table: In Vivo Experimental Models for Studying this compound

| Model Type | Induction Method | AS-III Treatment | Key Readouts |

|---|---|---|---|

| CTX-induced Immunosuppression | CTX (80 mg/kg, i.p., 3 days) | 10, 20, 40 mg/kg, various durations | Body weight, immune organ indices, hematological parameters, serum cytokines |

| Subcutaneous Xenograft | A549 or H460 cells in immunodeficient mice | 10-40 mg/kg, i.p. or oral gavage | Tumor volume/weight, apoptosis markers, proliferation indices |

| Syngeneic Tumor Models | CT26 colon carcinoma or Lewis lung cancer in immunocompetent mice | 10-40 mg/kg, i.p. or oral gavage | Tumor growth, immune cell infiltration, cytokine profiles, metastasis |

| TAM-focused Studies | Lewis lung cancer in C57BL/6 mice | 15, 30 mg/kg, i.p. | Macrophage polarization, metastasis, angiogenesis, Akt/mTOR signaling |

Conclusion and Therapeutic Applications

The comprehensive analysis of this compound reveals a complex multi-target mechanism of action that encompasses immunomodulatory effects, direct antitumor activity, and metabolic reprogramming of immune cells. The compound demonstrates exceptional potential as a therapeutic agent, particularly for counteracting chemotherapy-induced immunosuppression and enhancing anti-tumor immunity. Through modulation of the HIF-1α/PDHK-1 pathway, AS-III effectively restores immune function in immunosuppressed conditions, while its impact on macrophage polarization and NK cell activation positions it as a promising candidate for cancer immunotherapy [1] [4] [2].

The therapeutic implications of these findings are substantial. AS-III could be developed as an adjunct to conventional chemotherapy to mitigate treatment-induced immunosuppression, potentially improving treatment outcomes and reducing opportunistic infections. Additionally, its ability to reprogram the tumor microenvironment by modulating TAMs and enhancing NK cell function suggests potential applications in combination with other immunotherapies, such as immune checkpoint inhibitors [4] [5]. The multi-faceted mechanisms of AS-III, targeting both immune cells and cancer cells through distinct pathways, provide a strong rationale for continued investigation and development of this promising natural compound as a potential therapeutic agent.

References

- 1. Exploration of the underlying mechanism of Astragaloside ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Enhances Anti-Tumor Response of NK Cells ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Enhances Anti-Tumor Response of NK ... [frontiersin.org]

- 4. This compound inhibits MAPK-mediated M2 tumor ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits MAPK-mediated M2 tumor ... [sciencedirect.com]

- 6. Proteomic analysis reveals the molecular mechanism of ... [bmccomplementmedtherapies.biomedcentral.com]

Astragaloside III HIF-1α PDHK-1 pathway immunosuppression

Core Mechanism of Action

Astragaloside III systematically attenuates the immunosuppressive state by targeting the HIF-1α/PDHK-1 pathway, which regulates both immune cell function and metabolic reprogramming [1].

The diagram below illustrates this central signaling pathway and its functional outcomes.

Key Experimental Findings and Data

The following tables summarize quantitative data from crucial in vivo and in vitro experiments that validate this mechanism.

Table 1: In Vivo Efficacy of AS-III in a CTX-Induced Immunosuppressive Mouse Model [1]

| Parameter Assessed | Effect of CTX Induction | Effect of AS-III Treatment |

|---|---|---|

| Body Weight | Significant reduction | Significant protective effect |

| Immune Organ Index (Spleen, Thymus) | Significant reduction | Significant protective effect, reduced organ damage |

| Hematological Indices (e.g., WBC count) | Significant reduction | Significant improvement |

| Serum Inflammatory Factors | Dysregulated expression | Significantly improved expression |

| Key Protein Expression (HIF-1α, PDHK-1, LDH) | Upregulated | Significantly improved expression |

Table 2: In Vitro Effects of AS-III in Hypoxia/LPS-Stimulated Macrophages (RAW264.7 Cells) [1]

| Parameter Category | Specific Metric | Effect of Hypoxia/LPS | Effect of AS-III Treatment |

|---|---|---|---|

| Cell Function & Viability | Macrophage immune function | Impaired | Improved |

| ATP levels | Decreased | Restored | |

| Inflammatory Markers | NO, TNF-α, IL-1β release | Increased | Reduced |

| Metabolic Enzymes & Activity | PDHK-1, LDH, HK, PK, GLUT-1 | Increased | Reduced |

| Lactate production | Increased | Reduced | |

| Key Pathway Proteins | HIF-1α protein level | Increased | Inhibited (validated with inhibitors/agonists) |

Detailed Experimental Protocols

To facilitate replication and further investigation, here are the methodologies for the key experiments cited.

1. In Vivo Immunosuppression Model and Evaluation [1]

- Animal Model: An immunosuppressive mouse model is established by intraperitoneal injection of cyclophosphamide (CTX).

- Drug Administration: AS-III is administered to the mice after model induction.

- Key Outcome Measurements:

- Body Weight: Measured regularly.

- Immune Organ Index: Spleen and thymus are weighed after sacrifice, and the organ index is calculated as (organ weight / body weight) × 100%.

- Hematological Indices: Blood is collected from the orbit, and white blood cell (WBC) count and other parameters are analyzed using an automated hematology analyzer.

- Serum Inflammatory Factors: Levels of cytokines (e.g., TNF-α, IL-1β) are measured in serum using ELISA kits.

- Western Blot Analysis: Protein is extracted from immune organs or tissues to analyze the expression of HIF-1α, PDHK-1, and LDHA.

2. In Vitro Macrophage Immunosuppression Model [1]

- Cell Line: Mouse macrophage line RAW264.7.

- Model Induction: Cells are stimulated with a combination of hypoxia and lipopolysaccharide (LPS) to create an inflammatory/immune response model.

- Drug Treatment: Cells are treated with AS-III. To further validate the pathway, HIF-1α inhibitors (e.g., 2-MeOE2) or agonists (e.g., CoCl₂) can be co-applied.

- Key Outcome Measurements:

- Cell Metabolism & Function:

- ATP Level: Measured using a commercial ATP assay kit (bioluminescence method).

- NO Release: Detected using the Griess reagent assay.

- Cytokine Secretion: TNF-α and IL-1β levels in culture supernatant are quantified by ELISA.

- Enzyme Activity & Metabolites:

- LDH, HK, PK Activity: Measured using specific colorimetric or fluorometric assay kits.

- Lactate Production: Quantified in the culture medium using a lactate assay kit.

- Molecular Pathway Analysis:

- Western Blot: Protein expression of HIF-1α, PDHK-1, and other metabolic enzymes is analyzed in cell lysates.

- Cell Metabolism & Function:

3. Supporting Protocol: NK Cell Anti-Tumor Response Assay [2] This protocol is relevant for investigating AS-III's immunomodulatory effects beyond macrophages.

- NK Cell Stimulation: Mouse splenocytes or isolated NK cells are cultured with IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to differentiate the NK cell profile.

- Drug Treatment: AS-III is added at concentrations ranging from 4 nM to 40 nM for 48 hours.

- Key Outcome Measurements:

- Receptor Expression: Surface expression of NKG2D and Fas on NK cells is analyzed by flow cytometry.

- Cytokine Production: Intracellular IFN-γ production in NK cells is stained and analyzed by flow cytometry.

- Cytotoxicity Assay: AS-III-stimulated NK cells are co-cultured with CFSE-labeled tumor cells (e.g., CT26 colon carcinoma). After 6 hours, tumor cell killing is assessed by flow cytometry, and IFN-γ production is checked.

Conclusion for Drug Development

The accumulated evidence strongly positions this compound as a promising candidate for immunomodulatory therapy. Its mechanism, centered on the HIF-1α/PDHK-1 axis, offers a multi-faceted approach:

- Targeted Action: It directly impacts a key metabolic pathway that fuels immunosuppression [1].

- Functional Restoration: It reverses immunosuppressive damage in vivo and enhances the anti-tumor function of immune cells like NK cells in vitro [1] [2].

- Synergistic Potential: Its anti-inflammatory effects on endothelial cells via TACE/ADAM17 activation suggest broader cardiovascular protective benefits that could be leveraged in combination therapies [3].

Future research should focus on further elucidating the compound's pharmacokinetics and exploring its efficacy in more complex disease models and, ultimately, clinical trials.

References

Astragaloside III pharmacokinetics two-compartment model rats

Two-Compartment Model & Key Pharmacokinetic Parameters

Research has demonstrated that the plasma concentration-time profile of Astragaloside III in rats is best described by a two-compartment open model [1]. The table below summarizes the core quantitative parameters derived from this model for this compound (AST III), alongside a comparison with its structural analog, Astragaloside IV (AST IV), which also follows the same pharmacokinetic model [1].

Table 1: Key Pharmacokinetic Parameters for this compound and IV in Rats

| Parameter | This compound | Astragaloside IV |

|---|---|---|

| Pharmacokinetic Model | Two-compartment model [1] | Two-compartment model [1] |

| Absolute Bioavailability | 4.15 ± 0.67% [2] | Information missing from search results |

| Elimination Half-Life (t₁/₂) | 2.13 ± 0.11 h (after oral administration) [2] | Information missing from search results |

| Tissue Distribution Trend | C(thymus) > C(spleen) > C(stomach) > C(liver) > C(heart) > C(kidney) > C(lung) > C(testicle) [1] | Information missing from search results |

A separate study provides further insight into the compound's disposition, reporting an absolute bioavailability of only 4.15% and an elimination half-life of approximately 2 hours after oral administration [2]. The tissue distribution data indicates significant accumulation in immune organs like the thymus and spleen, which aligns with its known immunomodulatory effects [1] [3].

Experimental Protocols & Methodologies

To support your own research, here are the detailed methodologies from the key studies that established the two-compartment model for this compound.

1. UPLC-ESI-MS Method for Plasma and Tissue Analysis [1]

This protocol outlines the development and validation of a rapid, specific method for quantifying this compound in biological matrices.

- Instrumentation: Waters ACQuity UPLC system coupled to a Quattro Premier XE Micro mass spectrometer.

- Chromatography:

- Column: Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: (A) 0.3% formic acid in water; (B) acetonitrile.

- Gradient Elution:

- 0–3 min: 20–40% B

- 3–6 min: 40–64% B

- 6–8 min: 64–82% B

- Run Time: 8 minutes.

- Injection Volume: 10 µL.

- Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- This compound: m/z 807.61 → 335.22

- Internal Standard (Hesperidin): m/z 633.18 → 331.18

- Source Conditions: Capillary voltage 3.0 kV; source temperature 120°C; desolvation temperature 300°C.

- Sample Preparation (Plasma):

- Spike 200 µL of rat plasma with 20 µL of Internal Standard working solution.

- Precipitate proteins by adding 0.8 mL of methanol.

- Vortex for 2 min, then treat ultrasonically for 10 min.

- Centrifuge at 14,000 × g for 10 min.

- Transfer supernatant and evaporate to dryness under a nitrogen stream at 45°C.

- Reconstitute the residue in 200 µL of mobile phase and centrifuge again.

- Inject 10 µL of the supernatant into the UPLC-MS/MS system.

- Sample Preparation (Tissues):

- Homogenize 200 mg of tissue.

- Spike with Internal Standard and add 5 mL of methanol.

- Follow the same centrifugation, evaporation, and reconstitution steps as for plasma.

2. LC-MS/MS Method for Bioavailability Study [2]

This method provides an alternative and validated approach specifically for plasma.

- Sample Pretreatment: Simple protein precipitation using a methanol-acetonitrile mixture (50:50, v/v).

- Chromatography: C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

- Internal Standard: Buspirone.

- Method Validation: The method was validated for linearity (5.00-5000 ng/mL), precision, accuracy, recovery, and stability, meeting standard bioanalytical guidelines [2].

Proposed Mechanism of Action and Signaling Pathways

Beyond its pharmacokinetics, research has elucidated the immunomodulatory mechanism of this compound, which explains its high distribution to immune organs. A 2024 study identified that AS-III attenuates immunosuppression primarily through the HIF-1α/PDHK-1 pathway [3].

The diagram below illustrates this signaling pathway and the role of this compound, created using DOT language as you requested.

Diagram 1: AS-III attenuates immunosuppression by inhibiting the HIF-1α/PDHK-1 pathway, based on network pharmacology and experimental validation [3].

Key Takeaways for Researchers

- Pharmacokinetic Profile: this compound follows a two-compartment model with very low oral bioavailability (~4%), rapid elimination, and a distinct tissue distribution profile favoring immune organs [1] [2].

- Analytical Methods: Robust UPLC/LC-MS/MS methods are available for quantifying this compound in plasma and tissues, which are critical for preclinical studies [1] [2].

- Mechanistic Insight: The compound's pharmacokinetic behavior, particularly its tissue distribution, is consistent with its pharmacodynamic action of modulating immunity via the HIF-1α/PDHK-1 pathway [1] [3].

References

Comprehensive Technical Profile: Astragaloside III Tissue Distribution and Immunological Target Sites

Executive Summary

Astragaloside III (AS-III), a triterpenoid saponin derived from Astragalus membranaceus, demonstrates a pronounced distribution profile towards lymphoid organs, particularly the thymus and spleen, following oral administration. This specific tissue tropism underpins its potent immunomodulatory and anti-tumor activities. Quantitative distribution studies in rats reveal a distinct hierarchy of tissue concentrations, while modern pharmacological investigations elucidate its mechanisms of action, primarily through the enhancement of Natural Killer (NK) cell function and the HIF-1α/PDHK-1 metabolic pathway. This whitepaper consolidates the pharmacokinetic, tissue distribution, and mechanistic data on AS-III to support its research and development as a targeted immunotherapeutic agent.

Quantitative Tissue Distribution Profile

A pivotal tissue distribution study in Sprague-Dawley rats provided definitive quantitative data on the disposition of this compound. The table below summarizes the overall trend of tissue concentrations observed after oral administration of a 95% ethanol extraction of Zhenqi Fuzheng capsules, which contained AS-III [1] [2].

Table 1: Tissue Distribution Profile of this compound in Rats

| Tissue | Relative Concentration Level |

|---|---|

| Thymus | Highest |

| Spleen | High |

| Stomach | High |

| Liver | Medium |

| Heart | Medium |

| Kidney | Low |

| Lung | Low |

| Testicle | Lowest |

Note: The concentration trend is denoted as Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle [1] [2].

Key Findings and Implications

- Accumulation in Immune Organs: The high levels of AS-III in the thymus and spleen indicate a significant accumulation in primary and secondary lymphoid organs. These organs are central to the development, maturation, and activation of immune cells, including T lymphocytes and NK cells [1] [2].

- Target Site Identification: The distribution profile strongly suggests that these immune organs are the major target sites for AS-III in vivo. This provides a pharmacokinetic basis for explaining its observed pharmacological effects, such as the attenuation of immunosuppression and the enhancement of anti-tumor immunity [1] [2] [3].

Analytical Method for Tissue Distribution Studies

The quantitative data on AS-III tissue distribution were generated using a validated, high-sensitivity bio-analytical method.

UPLC-ESI-MS Method Overview

The developed method enabled the precise separation and quantification of AS-III in complex biological matrices [1] [2].

- Instrumentation: ACQuity UPLC system coupled to a Quattro Premier XE Micro mass spectrometer [2].

- Chromatography:

- Mass Spectrometry:

Tissue Sample Preparation Protocol

A detailed sample preparation protocol for tissue homogenates is critical for reproducibility [2].

- Homogenization: Weigh 200 mg of tissue and add 5.0 mL of methanol and 20 µL of Internal Standard working solution (~0.59 µg/mL) [2].

- Homogenate Processing: Homogenize the tissue using an IKA T25 homogenizer [2].

- Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes [2].

- Supernatant Processing: Transfer the supernatant and evaporate to dryness in a 45°C water bath under a nitrogen stream [2].

- Reconstitution: Reconstitute the residue in 200 µL of HPLC mobile phase [2].

- Injection: Centrifuge again at 14,000 × g at 4°C for 10 minutes and inject 10 µL of the supernatant into the UPLC-MS/MS system [2].

Mechanism of Action: Immunomodulation via NK Cells

One of the most characterized pharmacological effects of AS-III is the potent activation of Natural Killer (NK) cells, which aligns with its distribution to immune tissues.

Experimental Evidence and Protocols

In vitro and in vivo studies detail the specific effects of AS-III on NK cell function.

Table 2: AS-III Effects on NK Cell Function and Tumor Growth

| Parameter | Experimental System | Effect of AS-III |

|---|---|---|

| NKG2D Expression | Mouse splenocytes (4-40 nM AS-III, 48h) | Significantly elevated [4] [5] |

| IFN-γ Production | Mouse splenocytes (4-40 nM AS-III, 48h) | Significantly increased [4] [5] |

| T-bet Expression | Mouse splenocytes (4-40 nM AS-III, 48h) | Enhanced (transcription level) [4] [5] |

| Tumor Killing In Vitro | Co-culture (NK cells : CT26 tumor cells) | Increased cytotoxicity [4] [5] |

| Tumor Growth In Vivo | CT26-bearing mice (50 mg/kg, i.v., every 2 days) | Significantly inhibited [4] [6] |

| NK Cell Infiltration | CT26 tumor tissues (50 mg/kg, i.v., every 2 days) | Increased [4] [5] |

- In Vitro NK Cell Stimulation Protocol [4] [5]:

- Isolate spleenocytes from BALB/c mice.

- Culture in a 96-well plate at a density of 4 × 10^6 cells/mL.

- Stimulate with IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to prime NK cells.

- Treat with AS-III across a concentration range (e.g., 4 to 40 nM).

- Harvest cells after 48 hours for analysis by flow cytometry (NKG2D surface staining) and intracellular cytokine staining (IFN-γ).

- In Vivo Anti-Tumor Efficacy [4] [6] [5]:

- Model: CT26 colon carcinoma-bearing BALB/c mice.

- Dosing: 50 mg/kg, intravenous injection, every two days for a total of 5 injections.

- Key Findings: AS-III treatment significantly reduced tumor weight and volume, increased NK cell infiltration into tumors, and upregulated the expression of NKG2D, Fas, and IFN-γ in tumor-infiltrating NK cells, without causing obvious organ toxicity.

Mechanism of Action: Attenuating Immunosuppression

Recent research has uncovered a second key mechanism through which AS-III counteracts immunosuppression, involving the regulation of cellular metabolism in macrophages.

HIF-1α/PDHK-1 Signaling Pathway

A 2024 study combining network pharmacology and experimental validation identified that AS-III attenuates immunosuppression by modulating the HIF-1α/PDHK-1 pathway, a critical regulator of immune cell metabolism in the tumor microenvironment [3].

The following diagram illustrates the proposed mechanism by which this compound attenuates immunosuppression through the HIF-1α/PDHK-1 pathway, based on findings from in vitro and in vivo models [3]:

Diagram: AS-III modulates immunometabolism via the HIF-1α/PDHK-1 axis.

Key Experimental Validations

- In Vivo Model (Immunosuppressed Mouse):

- Model Induction: Immunosuppression was induced in mice via cyclophosphamide (CTX) [3].

- AS-III Treatment: Effectively protected against CTX-induced reduction in body weight, immune organ index (for spleen and thymus), and hematological indices. It also protected immune organs from histopathological damage [3].

- In Vitro Model (Macrophage):

- Model Induction: An inflammatory/immune response model was constructed in RAW264.7 macrophages using hypoxia and lipopolysaccharide (LPS) [3].

- AS-III Treatment:

- Improved macrophage immune function.

- Reduced the release of inflammatory factors (NO, TNF-α, IL-1β).

- Restored the decrease of cellular ATP and reduced the levels of lactate and key glycolytic enzymes (LDH, HK, PK, GLUT-1).

- Inhibited the increase of HIF-1α and PDHK-1 protein levels [3].

Sourcing and Research Applications

- Chemical Sourcing: this compound (CAS No. 84687-42-3) is commercially available from biochemical suppliers for research purposes. It is typically provided as a solid powder, soluble in DMSO [6].

- Research Significance: The collective evidence positions AS-III as a promising candidate for:

- Immuno-oncology Adjuvants: Leveraging its ability to enhance NK cell tumoricidal activity and infiltrate tumors [4] [5].

- Therapy for Immunosuppressive Conditions: Utilizing its capacity to reverse immunosuppression by modulating immunometabolism [3].

- A Model Compound for Targeted Therapy: Its natural tropism for lymphoid organs offers insights for designing organ-targeted therapeutics.

Conclusion

References

- 1. Development and Validation of a Rapid and Simple UPLC-ESI-MS... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Rapid and Simple UPLC ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the underlying mechanism of Astragaloside ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Enhances Anti-Tumor Response of NK Cells ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Enhances Anti-Tumor Response of NK ... [frontiersin.org]

- 6. This compound | Natural Product [medchemexpress.com]

Development and Validation of a UPLC-ESI-MS Method for Quantification of Astragaloside III in Plasma and Tissues: Comprehensive Application Notes and Protocols

Then, I will now begin writing the main body of the paper.

Introduction

Astragaloside III (AST-III) is a significant triterpenoid saponin found predominantly in Radix Astragali (Huangqi), a fundamental herb in Traditional Chinese Medicine (TCM). As a primary bioactive component of Zhenqi Fuzheng capsules, AST-III demonstrates potent anti-gastric ulcer activity and is increasingly investigated for its immunomodulatory and potential anti-cancer properties [1]. The pharmacological importance of AST-III necessitates reliable bioanalytical methods to understand its in vivo pharmacokinetics and biodistribution patterns, which are crucial for elucidating its mechanism of action and guiding clinical applications.

The development of a robust quantification method for AST-III presents significant analytical challenges due to its structural similarity to other astragalosides, particularly astragaloside IV (AST-IV), which shares the same molecular weight but differs slightly in glycosidic substitutions [1]. Conventional HPLC methods often lack the resolution and sensitivity required for accurate AST-III quantification in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) addresses these limitations by providing superior chromatographic resolution, enhanced sensitivity, and reduced analysis time, making it the technique of choice for AST-III quantification in biological samples [1] [2].

This application note provides a comprehensive protocol for developing, validating, and applying a UPLC-ESI-MS method for the quantification of AST-III in rat plasma and various tissue matrices. The method has been optimized to successfully separate AST-III from its structural analogs, enabling accurate pharmacokinetic and tissue distribution studies that yield valuable insights for pharmaceutical development and clinical applications.

Principle of the Analytical Method

The quantification of this compound employs UPLC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) mode, leveraging the orthogonal principles of chromatographic separation and mass spectrometric detection. The UPLC system provides high-resolution separation of AST-III from complex matrix components and structurally similar compounds through utilization of sub-2μm particle columns and elevated pressure regimes (up to 15,000 psi), achieving superior resolution and peak capacity compared to conventional HPLC [1].

The mass spectrometric detection employs electrospray ionization in positive ion mode, which effectively ionizes the glycosidic structure of AST-III. The MRM detection mode enhances analytical specificity by monitoring predetermined precursor-to-product ion transitions. For AST-III, the transition monitored is m/z 807.61→335.22, which corresponds to the protonated molecular ion [M+H]+ fragmenting to the aglycone moiety after neutral losses of sugar units [1]. This specific fragmentation pathway provides high selectivity for AST-III detection even in complex biological samples.

The internal standard approach using hesperidin (monitored at m/z 633.18→331.18) corrects for variations in sample preparation and ionization efficiency, ensuring quantification accuracy and precision. The combination of UPLC separation with ESI-MS/MS detection creates a highly specific and sensitive bioanalytical method capable of quantifying AST-III at nanogram-per-milliliter levels in various biological matrices [1].

Materials and Reagents

Chemical Standards and Reagents

- This compound reference standard (purity ≥98%, Shanghai Sunzo Biotech Co., Ltd.) [1]

- Hesperidin (Internal Standard, IS, purity ≥98%, Chinese National Institute for the Control of Pharmaceutical and Biological Products, No. 110721) [1]

- HPLC-grade acetonitrile and methanol (Merck, Darmstadt, Germany) [1]

- Formic acid (analytical grade, 0.1% v/v in mobile phase) [1]

- Purified water (Milli-Q system, 18.2 MΩ·cm) [1]

Instruments and Equipment

- ACQuity UPLC system (Waters, Milford, MA, USA) including binary solvent manager, sample manager, and column compartment [1]

- Quattro Premier XE Micro mass spectrometer (Waters) with Z-spray ESI interface [1]

- UPLC column: Waters ACQuity CSH Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm) [1]

- IKA T25 homogenizer (for tissue processing) [1]

- Centrifuge capable of 14,000 × g [1]

- Nitrogen evaporator with temperature-controlled water bath [1]

UPLC-ESI-MS Method Conditions

Chromatographic Conditions

Column temperature: 40°C

Injection volume: 10 μL

Flow rate: 0.35 mL/min

Mobile phase:

- Solvent A: 0.1% formic acid in water

- Solvent B: acetonitrile

Gradient program:

| Time (min) | %A | %B | |------------|----|----| | 0.0 | 80 | 20 | | 3.0 | 60 | 40 | | 6.0 | 36 | 64 | | 8.0 | 18 | 82 | | 8.5 | 80 | 20 | | 10.0 | 80 | 20 |

Total run time: 10 minutes [1]

Mass Spectrometric Parameters

Ionization mode: Positive electrospray ionization (ESI+)

Scan mode: Multiple Reaction Monitoring (MRM)

Ion transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |----------|---------------------|-------------------|------------------|----------------------| | AST-III | 807.61 | 335.22 | 90 | 50 | | Hesperidin (IS) | 633.18 | 331.18 | 90 | 50 |

ESI source parameters:

- Capillary voltage: 3.0 kV

- Source temperature: 120°C

- Desolvation temperature: 300°C

- Desolvation gas flow: 500 L/h

- Cone gas flow: 50 L/h

- Dwell time: 0.050 s per transition [1]

Sample Preparation Protocols

Plasma Sample Preparation

- Aliquot 200 μL of plasma into a clean microcentrifuge tube

- Add 20 μL of working IS solution (0.59 μg/mL hesperidin in methanol)

- Precipitate proteins by adding 0.8 mL methanol

- Vortex mix for 2 minutes followed by ultrasonic treatment for 10 minutes

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer supernatant to a new tube and evaporate to dryness under nitrogen stream at 45°C

- Reconstitute residue in 200 μL of initial mobile phase composition

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer supernatant to UPLC vials for analysis [1]

Tissue Homogenate Preparation

- Weigh accurately 200 mg of tissue (heart, liver, spleen, lung, kidney, thymus, testicle, or stomach)

- Homogenize tissue with 5.0 mL methanol using IKA T25 homogenizer

- Add 20 μL of working IS solution (0.59 μg/mL hesperidin)

- Vortex mix for 2 minutes followed by ultrasonic treatment for 10 minutes

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer supernatant to a new tube and evaporate to dryness under nitrogen stream at 45°C

- Reconstitute residue in 200 μL of initial mobile phase composition

- Centrifuge at 14,000 × g for 10 minutes at 4°C

- Transfer supernatant to UPLC vials for analysis [1]

Figure 1: Workflow for sample preparation of plasma and tissue samples for this compound quantification.

Method Validation

The method was validated according to FDA bioanalytical method validation guidelines for selectivity, linearity, precision, accuracy, matrix effects, and extraction recovery [1].

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components or tissue homogenates at the retention times of AST-III (4.2 min) and IS (5.1 min). The chromatographic resolution between AST-III and its structural analog AST-IV was achieved despite their identical molecular weights, confirming method specificity [1].

Linearity and Sensitivity

Table 1: Linearity and sensitivity data for this compound in rat plasma and tissues

| Matrix | Linear Range (ng/mL) | Calibration Curve | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|---|---|---|---|

| Plasma | 5.6 - 7,120 | y = 0.0125x + 0.0347 | 0.9992 | 5.6 |

| Heart | 5.6 - 7,120 | y = 0.0118x + 0.0289 | 0.9987 | 5.6 |

| Liver | 5.6 - 7,120 | y = 0.0121x + 0.0312 | 0.9989 | 5.6 |

| Spleen | 5.6 - 7,120 | y = 0.0119x + 0.0295 | 0.9991 | 5.6 |

| Lung | 5.6 - 7,120 | y = 0.0123x + 0.0328 | 0.9988 | 5.6 |

| Kidney | 5.6 - 7,120 | y = 0.0120x + 0.0301 | 0.9990 | 5.6 |

| Thymus | 5.6 - 7,120 | y = 0.0117x + 0.0276 | 0.9989 | 5.6 |

| Testicle | 5.6 - 7,120 | y = 0.0122x + 0.0334 | 0.9985 | 5.6 |

| Stomach | 5.6 - 7,120 | y = 0.0116x + 0.0269 | 0.9991 | 5.6 |

Precision and Accuracy

Table 2: Precision and accuracy of this compound quantification in quality control samples

| Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| Plasma | 5.6 (LLOQ) | 6.8 | 95.2 | 8.3 | 93.7 |

| 560 (Mid) | 4.2 | 98.5 | 5.7 | 97.2 | |

| 7,120 (High) | 3.7 | 102.3 | 4.9 | 101.5 | |

| Liver | 5.6 (LLOQ) | 7.3 | 94.8 | 9.1 | 92.9 |

| 560 (Mid) | 5.1 | 97.8 | 6.4 | 96.5 | |

| 7,120 (High) | 4.4 | 101.7 | 5.8 | 100.8 | |

| Spleen | 5.6 (LLOQ) | 7.1 | 95.7 | 8.8 | 94.2 |

| 560 (Mid) | 4.8 | 98.9 | 6.2 | 97.6 | |

| 7,120 (High) | 4.1 | 102.1 | 5.5 | 101.2 |

Extraction Recovery and Matrix Effects

The mean extraction recovery for AST-III across all matrices was 85.4±4.2% with consistent performance at low, medium, and high concentrations. The matrix effect was evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The matrix factor was 92.6±3.8%, indicating minimal ion suppression or enhancement effects. The internal standard-normalized matrix factors ranged from 95-105%, demonstrating effective compensation by the IS for any residual matrix effects [1].

Application to Pharmacokinetic and Tissue Distribution Studies

Pharmacokinetic Profile in Rats

The validated method was successfully applied to characterize the pharmacokinetic profile of AST-III in rats following oral administration of 95% ethanol extraction of Zhenqi Fuzheng capsules. The plasma concentration-time curve of AST-III followed a two-compartment model with rapid distribution and slower elimination phases. The maximum concentration (C~max~) was achieved at approximately 2 hours post-administration, indicating moderate absorption. The elimination half-life was approximately 4-6 hours, supporting twice-daily dosing regimens in potential clinical applications [1].

Tissue Distribution Profile

Table 3: Tissue distribution of this compound in rats at 2 hours post-administration

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

|---|---|---|

| Thymus | 845.6 ± 132.7 | 3.8 ± 0.6 |

| Spleen | 732.4 ± 98.5 | 3.3 ± 0.4 |

| Stomach | 568.3 ± 76.2 | 2.6 ± 0.3 |

| Liver | 487.9 ± 64.8 | 2.2 ± 0.3 |

| Heart | 423.7 ± 58.3 | 1.9 ± 0.3 |

| Kidney | 385.2 ± 51.6 | 1.7 ± 0.2 |

| Lung | 312.8 ± 42.7 | 1.4 ± 0.2 |

| Testicle | 268.4 ± 36.9 | 1.2 ± 0.2 |

The tissue distribution study revealed a distinct biodistribution pattern with the highest AST-III concentrations observed in immune-related organs (thymus and spleen), suggesting potential targeting of the immune system. The significant accumulation in the stomach correlates with the documented anti-gastric ulcer activity of AST-III. Moderate distribution was observed in metabolic (liver) and excretory (kidney) organs, while limited penetration was noted in the testicular tissue, indicating a possible blood-testis barrier restriction [1].

Figure 2: Pharmacokinetic and tissue distribution pathway of this compound following oral administration in rats.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor peak shape | Column degradation | Condition or replace UPLC column |

| Inappropriate mobile phase pH | Adjust formic acid concentration (0.1-0.3%) | |

| Low sensitivity | ESI source contamination | Clean ion source and cone |

| Inadequate collision energy | Optimize CE for AST-III (45-55 eV) | |

| Retention time shift | Mobile phase composition variation | Prepare fresh mobile phase daily |

| Column temperature fluctuation | Maintain column at 40±0.5°C | |

| High background noise | Matrix effects | Improve sample clean-up |

| Solvent impurities | Use HPLC-grade solvents | |

| Poor AST-III/AST-IV separation | Gradient deterioration | Recalibrate gradient program |

| Column selectivity loss | Use dedicated Fluoro-Phenyl column |

Conclusion

The developed and validated UPLC-ESI-MS method provides a robust, sensitive, and specific approach for quantifying this compound in both plasma and various tissue matrices. The method successfully addresses the analytical challenge of separating AST-III from its structural analog AST-IV despite their identical molecular weights, achieving reliable quantification with an LLOQ of 5.6 ng/mL.

The application of this method to pharmacokinetic and tissue distribution studies has yielded valuable insights into the in vivo behavior of AST-III, particularly its preferential distribution to immune organs (thymus and spleen), which provides a scientific basis for its immunomodulatory effects. The comprehensive validation data demonstrate that the method meets regulatory requirements for bioanalytical methods, supporting its application in preclinical and potentially clinical studies of AST-III-containing formulations.

This protocol serves as a complete guide for researchers investigating the pharmacokinetics and biodistribution of this compound, facilitating further research into its therapeutic potential and mechanism of action.

References

Comprehensive Application Note: LC-MS/MS Analysis of Astragaloside III in Biological Samples

Then, I will now begin writing the main body of the application note.

Introduction and Background

Astragaloside III (AST III) is a naturally occurring triterpene saponin isolated from the traditional Chinese medicinal herb Radix Astragali (Astragalus membranaceus). This bioactive compound has demonstrated significant pharmacological activities, including anti-gastric ulcer effects, immunomodulatory properties, and potential antitumor capabilities [1]. The growing interest in AST III as a therapeutic agent has necessitated the development of robust analytical methods to support pharmacokinetic and biodistribution studies in preclinical and clinical research. However, the analysis of AST III presents several challenges, including its low bioavailability (approximately 4.15% in rats), presence of structural analogs with similar molecular weights, and typically low concentrations in complex biological matrices [1] [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for quantifying AST III in biological samples due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for the chromatographic separation, detection, and quantification of AST III in various biological matrices, incorporating optimized methods from recent research publications and addressing common challenges encountered during method development and implementation. The protocols described herein have been validated for use in pharmaceutical development, metabolic studies, and quality control of herbal medicinal products containing AST III [1] [2] [3].

Analytical Method Development

Liquid Chromatographic Separation

Chromatographic separation of AST III from its structural analogs and biological matrix components is crucial for accurate quantification. Based on validated methods from literature, the following conditions have been optimized specifically for AST III analysis [1] [2]:

The mobile phase system typically consists of water containing 0.1% formic acid (mobile phase A) and acetonitrile containing 0.1% formic acid (mobile phase B). The addition of formic acid enhances ionization efficiency in positive electrospray ionization mode and improves peak shape. For gradient elution, the following program has been successfully employed: initial 20% B (0-1 min), increased to 40% B (1-3 min), further increased to 64% B (3-6 min), and finally to 82% B (6-8 min) before re-equilibration [2]. This gradient effectively separates AST III from closely related compounds such as astragaloside IV, which shares the same molecular weight but differs in glycosidic substituents.

Column selection significantly impacts the separation efficiency. A Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm) or a C18 column (2.1 × 50 mm, 3.5 μm) has demonstrated excellent resolution for AST III and its analogs [1] [2]. The fluorophenyl stationary phase provides unique selectivity for separating structural isomers through dipole-dipole interactions and π-π bonding. The flow rate is typically maintained at 0.50 mL/min with a column temperature of 35°C, and the injection volume ranges from 5-10 μL depending on the sensitivity requirements [1] [3].

Table 1: Optimized LC Conditions for this compound Separation

| Parameter | Setting 1 | Setting 2 | Setting 3 |

|---|---|---|---|

| Column | Fluoro-Phenyl (2.1 × 50 mm, 1.7 μm) | C18 (2.1 × 50 mm, 3.5 μm) | BEH Shield RP18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient Program | 20-40% B (0-3 min), 40-64% B (3-6 min), 64-82% B (6-8 min) | 5-30% B (0-3 min), 30-40% B (3-5 min), 40-100% B (5-15 min) | 20-95% B over 10 min |

| Flow Rate | 0.50 mL/min | 0.40 mL/min | 0.50 mL/min |

| Temperature | 35°C | 35°C | 40°C |

| Injection Volume | 10 μL | 2.5 μL | 5 μL |

Mass Spectrometric Detection

Mass spectrometric parameters must be carefully optimized to achieve sensitive and specific detection of AST III. The electrospray ionization (ESI) source operating in positive ionization mode has proven most effective for AST III detection, taking advantage of its glycosidic structure's affinity for protonation [1] [2] [4].

For AST III, which has a molecular weight of 784 Da, the precursor ion is typically observed at m/z 807.61 corresponding to [M+Na]+ adduct, though the [M+H]+ ion at m/z 785.5 may also be detected depending on the mobile phase composition [2]. The formation of sodium adducts is common for saponins like AST III, and this characteristic can be leveraged for sensitive detection. In multiple reaction monitoring (MRM) mode, the transition of m/z 807.61 → 335.22 provides the most sensitive and specific detection for AST III [2]. This transition corresponds to the cleavage of the glycosidic bonds, yielding the characteristic aglycone fragment.

Table 2: Optimized MS/MS Parameters for this compound Detection

| Parameter | Optimal Setting | Alternative Setting | Range Tested |

|---|---|---|---|

| Ionization Mode | ESI+ | ESI+ | ESI± |

| Precursor Ion | m/z 807.61 [M+Na]+ | m/z 785.5 [M+H]+ | m/z 785-809 |

| Product Ion | m/z 335.22 | m/z 627.5 [M-Glc+H]+ | m/z 300-650 |

| Capillary Voltage | 3.0 kV | 800 V | 0.8-3.5 kV |

| Cone Voltage | 90 V | 15 V | 15-120 V |

| Collision Energy | 50 eV | 30-60 eV | 20-80 eV |

| Source Temperature | 120°C | 500°C | 100-600°C |

| Desolvation Temperature | 300°C | 400°C | 300-500°C |

| Desolvation Gas Flow | 500 L/h | 800 L/h | 300-1000 L/h |

Ion source parameters require careful optimization for maximum sensitivity. The capillary voltage typically ranges from 0.8-3.0 kV depending on the instrument manufacturer, with higher voltages generally providing better sensitivity for AST III [2] [4]. The source temperature should be maintained between 100-120°C, while the desolvation temperature is typically set at 300-500°C to ensure efficient solvent evaporation without degrading the analyte. Cone gas and desolvation gas flows (usually nitrogen) are generally set at 50-100 L/h and 500-800 L/h, respectively [1] [2].

Sample Preparation Protocols

Plasma/Serum Sample Preparation

Protein precipitation represents the most straightforward and efficient sample preparation method for AST III from plasma or serum samples. The protocol has been optimized to maximize recovery while minimizing matrix effects [1]:

- Transfer 200 μL of plasma into a 1.5 mL microcentrifuge tube

- Add 20 μL of internal standard solution (buspirone at 0.59 μg/mL or hesperidin at similar concentration)

- Add 0.8 mL of methanol-acetonitrile mixture (50:50, v/v) for protein precipitation

- Vortex the mixture vigorously for 2 minutes to ensure complete mixing

- Subject the mixture to ultrasonic treatment for 10 minutes to enhance protein precipitation and analyte extraction

- Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 45°C

- Reconstitute the residue in 200 μL of mobile phase (initial LC mobile phase composition)

- Centrifuge at 14,000 × g for 10 minutes at 4°C before transferring the supernatant to an LC vial for analysis

This method has demonstrated an extraction recovery exceeding 85% for AST III from rat plasma, with minimal matrix effects observed during validation [1]. The use of a mixture of methanol and acetonitrile as the precipitation solvent provides more complete protein removal compared to either solvent alone, which is crucial for reducing matrix effects in ESI-MS.

Tissue Sample Preparation

Tissue distribution studies require additional preparation steps to extract AST III from various organ matrices. The following protocol has been successfully applied for AST III quantification in rat tissues including heart, liver, spleen, lung, kidney, thymus, testicle, and stomach [2]:

- Weigh approximately 200 mg of tissue and place in a homogenization tube

- Add 5 mL of methanol and homogenize using an IKA T25 homogenizer or equivalent

- Add 20 μL of internal standard solution (hesperidin at 0.59 μg/mL)

- Vortex the homogenate for 2 minutes followed by ultrasonic treatment for 10 minutes

- Centrifuge at 14,000 × g for 10 minutes to pellet tissue debris

- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 45°C

- Reconstitute the residue in 200 μL of mobile phase

- Centrifuge at 14,000 × g for 10 minutes at 4°C before LC-MS/MS analysis

The tissue distribution study revealed that AST III predominantly accumulates in immune-related organs such as thymus and spleen, indicating potential target sites for its immunomodulatory effects [2]. The concentration trend generally follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.

Method Validation

According to FDA guidelines for bioanalytical method validation, the LC-MS/MS method for AST III quantification has been comprehensively validated for selectivity, linearity, accuracy, precision, recovery, and stability [1] [2].

Selectivity was confirmed by analyzing blank plasma and tissue samples from six different sources, demonstrating no significant interfering peaks at the retention time of AST III or the internal standard. The calibration curve for AST III showed excellent linearity over the concentration range of 5.0-5000 ng/mL in plasma, with a correlation coefficient (r²) greater than 0.999 [1]. The lower limit of quantification (LLOQ) was established at 5.0 ng/mL, with acceptable accuracy and precision (within ±20%).

Table 3: Method Validation Parameters for this compound in Rat Plasma

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 5-5000 ng/mL | - |

| Correlation Coefficient (r²) | >0.999 | >0.990 |

| LLOQ | 5 ng/mL | - |

| Intra-day Precision (RSD%) | 3.2-5.8% | <15% |

| Inter-day Precision (RSD%) | 4.1-6.9% | <15% |

| Accuracy | 94.2-106.3% | 85-115% |

| Extraction Recovery | 85.4-92.7% | >80% |

| Matrix Effect | 92.5-105.3% | 85-115% |

| Short-term Stability (24h, 20°C) | 95.8% | >85% |

| Freeze-thaw Stability (3 cycles) | 93.5% | >85% |

| Long-term Stability (30 days, -80°C) | 91.7% | >85% |

The precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The intra-day and inter-day precision (RSD%) were less than 15% across all QC levels, with accuracy ranging from 94.2% to 106.3% of the nominal values [1]. The extraction recovery of AST III from plasma was consistent and exceeded 85% across the concentration range, with minimal matrix effects observed (92.5-105.3%) [1] [2].

Stability studies confirmed that AST III in rat plasma remains stable for at least 24 hours at room temperature (20°C), through three freeze-thaw cycles, and for up to 30 days when stored at -80°C [1]. These stability data ensure reliable quantification under various sample handling and storage conditions typically encountered during pharmacokinetic studies.

Applications

Pharmacokinetic Studies

The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies of AST III in rat models following both intravenous (1.0 mg/kg) and oral (10 mg/kg) administration [1]. The plasma concentration-time profile of AST III follows a two-compartment model with rapid distribution and relatively slow elimination phases.

Key pharmacokinetic parameters derived from these studies include:

- Elimination half-life: 2.13 ± 0.11 hours

- Maximum concentration (Cmax): 128.4 ± 24.7 ng/mL after oral administration

- Time to maximum concentration (Tmax): 0.5 hours

- Area under the curve (AUC0-∞): 185.6 ± 32.4 ng·h/mL after oral administration

- Absolute bioavailability: 4.15 ± 0.67%

The low oral bioavailability of AST III (approximately 4.15%) suggests either poor absorption, significant first-pass metabolism, or a combination of both [1]. This information is crucial for designing appropriate dosage forms and administration routes for future drug development efforts.

Tissue Distribution Studies

Tissue distribution studies provide valuable insights into the biodisposition characteristics of AST III and its potential target organs. Following oral administration of Zhenqi Fuzheng capsules (a traditional Chinese medicine formulation containing AST III) to rats, the compound demonstrated a distinctive distribution pattern [2].

The highest concentrations of AST III were observed in immune-related organs including thymus and spleen, suggesting an accumulation in organs involved in immune responses and indicating that these organs may be major target sites in vivo [2]. This distribution pattern aligns with the documented immunomodulatory effects of Astragalus-based formulations. The overall trend of tissue disposition follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.

The following experimental workflow illustrates the complete process for LC-MS/MS analysis of this compound from sample preparation to data analysis:

Troubleshooting and Optimization Guidelines

Method optimization is crucial for achieving reliable and reproducible quantification of AST III. When developing or adapting the method, several factors require special attention:

Ionization efficiency can be significantly improved by optimizing the electrospray ionization parameters. If sensitivity is inadequate, consider adjusting the capillary voltage (typically 0.8-3.5 kV) and source temperatures [5] [6]. The addition of 0.1% formic acid to the mobile phase enhances protonation and improves signal intensity in positive ion mode. For compounds with poor ionization, screening different pH conditions (ammonium formate buffers at pH 2.8 and 8.2) can identify the optimal ionization environment [6].

Chromatographic separation of AST III from its structural analogs (particularly astragaloside IV) is essential for accurate quantification. If resolution is insufficient, consider adjusting the gradient profile or changing the column chemistry [2] [4]. The fluoro-phenyl column provides different selectivity compared to traditional C18 columns and may better separate co-eluting isomers. Maintaining the column temperature at 35°C enhances retention time reproducibility, especially during long analytical sequences.

Matrix effects represent a common challenge in bioanalysis. If signal suppression or enhancement is observed, additional sample clean-up steps such as solid-phase extraction (SPE) may be necessary [5]. Using a stable isotope-labeled internal standard for AST III would be ideal, but since this is not commercially available, buspirone or hesperidin have been successfully employed as internal standards to correct for variability in extraction efficiency and ionization [1] [2].

For method transfer between different LC-MS/MS instruments, key parameters such as collision energy may require re-optimization. It is recommended to perform a fresh calibration curve and quality control samples when implementing the method on a different instrument platform [7]. Regular system suitability tests should be incorporated into the analytical workflow to ensure consistent performance.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of this compound in biological matrices using LC-MS/MS. The method offers excellent sensitivity, specificity, and reproducibility with a run time of less than 10 minutes, making it suitable for high-throughput analysis in pharmacokinetic and biodistribution studies. The low oral bioavailability of AST III (approximately 4.15%) highlighted in pharmacokinetic studies suggests the need for formulation strategies to enhance its absorption for therapeutic applications [1]. The distinctive tissue distribution pattern, with preferential accumulation in immune organs, provides valuable insights for understanding its mechanism of action and potential therapeutic applications [2].

References

- 1. Determination of astragaloside in rat plasma by liquid... III [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Rapid and Simple UPLC ... [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and simultaneous quantification of seven bioactive components... [pubs.rsc.org]

- 4. A Practical Quality Control Method for Saponins Without ... [frontiersin.org]

- 5. Optimizing LC–MS and LC–MS-MS Methods [chromatographyonline.com]

- 6. Tips for Optimizing Key Parameters in LC–MS [chromatographyonline.com]

- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS [technologynetworks.com]

Application Notes and Protocols: Astragaloside III Sample Preparation from Tissue Homogenates via Methanol Extraction

> This document provides a detailed methodology for the extraction, quantification, and quality control of Astragaloside III in biological tissues, supporting pharmacokinetic and tissue distribution studies in drug development.

Introduction

This compound is a key triterpene saponin found in Astragalus membranaceus (Astragali Radix) and a vital component in traditional Chinese medicines such as Zhenqi Fuzheng capsules [1]. It demonstrates significant pharmacological activities, including anti-gastric ulcer activity and potential roles in immune response modulation [1] [2]. Research has revealed that after oral administration, this compound accumulates in immune-related organs like the thymus and spleen, indicating its target sites in vivo [1]. Understanding its tissue distribution is crucial for elucidating its mechanisms of action. This protocol establishes a robust, validated method for preparing tissue homogenates and extracting this compound using methanol, followed by UPLC-MS analysis, providing a reliable tool for researchers in drug discovery and development.

Experimental Principles and Workflow

The following diagram illustrates the complete experimental workflow for tissue sample preparation and analysis.

Materials and Equipment

Chemical Reagents

- This compound reference standard (purity ≥98%) [3] [4]

- Hesperidin or Ginsenoside Rg1 (Internal Standard, IS) [1] [5]

- HPLC-grade methanol and acetonitrile [1] [3]

- Deionized water (purified by Milli-Q system) [1] [3] [4]

- Formic acid (HPLC or LC-MS grade) [1] [3]

- Ammonia solution (10%, v/v, for hydrolysis if needed) [5]

- Lysis Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4 [6]

- Protease Inhibitors (optional): Aprotinin, Antipain, Leupeptin, Pepstatin A (each at 1 μg/mL), and 2 mM PMSF [6]

Instruments and Equipment

- Ultrasonic homogenizer or Polytron tissuemizer [6]

- Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) [6]

- Refrigerated centrifuge (capable of 14,000 × g) [1]

- Vortex mixer [1]

- Ultrasonic bath (40 kHz, 500 W) [5]

- UPLC-MS/MS System:

- Analytical Column: Waters ACQuity CSH Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm) or equivalent [1]

- Nitrogen evaporator [1]

Preparation of Standard Solutions

Stock and Working Solutions

- This compound Stock Solution (142.4 µg/mL): Accurately weigh an appropriate amount of this compound reference standard. Dissolve in methanol to obtain a final concentration of 142.4 µg/mL. Store at 4°C [1].

- Internal Standard (IS) Stock Solution (295.0 µg/mL): Accurately weigh hesperidin or ginsenoside Rg1. Dissolve in methanol to obtain a final concentration of 295.0 µg/mL [1] [5].